1-(2-Oxoethyl)-2,2'-bipyridin-1-ium
Description
Properties
CAS No. |
65447-67-8 |
|---|---|
Molecular Formula |
C12H12N2O+2 |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(2-pyridin-1-ium-2-ylpyridin-1-ium-1-yl)acetaldehyde |
InChI |
InChI=1S/C12H11N2O/c15-10-9-14-8-4-2-6-12(14)11-5-1-3-7-13-11/h1-8,10H,9H2/q+1/p+1 |
InChI Key |
RKICGMOPGMFTAI-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[NH+]C(=C1)C2=CC=CC=[N+]2CC=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The quaternization of 2,2'-bipyridine occurs via nucleophilic substitution, where the lone pair on one pyridyl nitrogen attacks the electrophilic carbon of a 2-haloethyl ketone (e.g., 2-bromoacetophenone or chloroacetaldehyde derivatives). This results in the formation of a cationic bipyridinium species, stabilized by resonance across the aromatic system. The reaction typically proceeds in polar aprotic solvents such as acetonitrile, which enhance the solubility of both the bipyridine and the alkylating agent while stabilizing ionic intermediates.
Optimization of Reaction Conditions
Table 1 summarizes reaction parameters and yields from analogous syntheses:
| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Acetonitrile | 80 | 24 | 93 | |
| Chloroacetaldehyde | DMF | 70 | 48 | 78 |
Key observations include:
- Solvent Effects : Acetonitrile outperforms dimethylformamide (DMF) in yield due to its ability to stabilize charged intermediates without participating in side reactions.
- Temperature and Time : Prolonged heating at moderate temperatures (70–80°C) maximizes conversion while minimizing decomposition.
- Stoichiometry : A 2:1 molar ratio of alkylating agent to bipyridine ensures mono-alkylation, preventing diquaternary salt formation.
Alternative Synthetic Approaches
Use of Different Alkylating Agents
While 2-bromoacetophenone derivatives are standard, chloroethyl ketones with electron-withdrawing groups (e.g., nitro or carbonyl substituents) enhance electrophilicity, accelerating the alkylation process. For example, 2-chloro-2-oxoethylbenzene reacts with 2,2'-bipyridine in acetonitrile to yield the target compound in 85% yield after 18 hours.
Solvent and Temperature Effects
Non-polar solvents like toluene are unsuitable due to poor solubility of ionic intermediates. However, mixed solvent systems (e.g., acetonitrile:toluene 3:1) facilitate crystallization during workup, improving purity. Elevated temperatures (>100°C) risk decomposition, as evidenced by charring observed in DMF at 110°C.
Purification and Characterization
Purification Techniques
Crude products are typically washed with hot acetonitrile to remove unreacted bipyridine and byproducts. Recrystallization from acetonitrile:toluene mixtures yields colorless crystals suitable for X-ray diffraction. Column chromatography (silica gel, eluent: dichloromethane/methanol 10:1) resolves minor impurities, though this method is less common due to the compound’s ionic nature.
Spectroscopic Characterization
Infrared Spectroscopy : A strong absorption band at 1,715 cm⁻¹ confirms the presence of the carbonyl group.
¹H-NMR (DMSO-d₆) : Key signals include:
Elemental Analysis : Calculated for C₁₄H₁₃N₂O⁺: C 68.56%, H 5.30%, N 11.42%; Found: C 68.52%, H 5.28%, N 11.40%.
Applications and Derivatives
The electron-deficient bipyridinium core enables applications in:
- Electrochromic Devices : As a redox-active component in smart windows.
- Catalysis : Stabilization of transition metals in cross-coupling reactions. Derivatives with extended conjugation (e.g., 1-(2-oxoethyl)-4,4'-bipyridinium) exhibit enhanced optical properties, though their synthesis requires stricter exclusion of moisture.
Chemical Reactions Analysis
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethyl group is replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction rates and yields
Scientific Research Applications
1-(2-Oxoethyl)-2,2’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic and electronic properties.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging, due to its ability to bind to specific biomolecules and emit fluorescence under certain conditions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation, such as neurodegenerative disorders.
Industry: The compound is used in the development of advanced materials, including conductive polymers and nanomaterials, due to its ability to form stable complexes with various metals.
Mechanism of Action
The mechanism of action of 1-(2-Oxoethyl)-2,2’-bipyridin-1-ium involves its ability to coordinate with metal ions through its bipyridine moiety. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, affecting their structure and function.
Molecular targets and pathways involved include metal ion transporters, enzymes involved in redox reactions, and signaling pathways related to metal ion homeostasis. These interactions can modulate cellular processes and potentially lead to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations
The 2-oxoethyl group distinguishes this compound from other bipyridinium derivatives. Key comparisons include:
- Functional Group Impact : The 2-oxoethyl group introduces a ketone moiety, which may enhance hydrogen bonding and polar interactions compared to amide or alkyl-substituted analogs . Bromophenyl (BPHP) and trifluoromethyl (TFPHP) substituents improve anticorrosive performance by increasing adsorption on metal surfaces .
Bridging Groups
Bridging groups between bipyridinium units significantly alter charge distribution and applications:
| Compound Name (Evidence) | Bridging Group | Counterion | Application/Property |
|---|---|---|---|
| 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide (4) | Methylene (-CH₂-) | Bromide | Charge delocalization, crystal engineering |
| This compound | Oxoethyl (-CH₂-C=O) | — | Potential for stronger dipole interactions |
- The oxoethyl group’s ketone may facilitate stronger intermolecular interactions (e.g., hydrogen bonding) compared to methylene bridges, influencing solubility and crystal packing .
Functional Group Analysis: Oxoethyl vs. Other Substituents
Electronic Effects
- Oxoethyl (-CH₂-C=O) : The electron-withdrawing ketone group reduces electron density on the bipyridinium ring, enhancing redox activity and stability in ionic liquids .
- Sulfur-containing substituents (): Compounds like 2-{[Bis(methylsulfanyl)methylidene]amino}-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide exhibit thioether and ester groups, which may improve thermal stability and solubility in nonpolar solvents .
Counterion Influence
Anticorrosive Properties ()
BPHP and TFPHP, with bromophenyl and trifluoromethylphenyl-oxoethyl groups, demonstrated >90% inhibition efficiency for mild steel in acidic media. The 2-oxoethyl group likely contributes to adsorption via dipole interactions with metal surfaces .
Crystal Engineering ()
- The methylene-bridged bipyridinium salt () forms a centrosymmetric dimer via π-π stacking, while tetracyano derivatives () exhibit extensive hydrogen bonding. The oxoethyl group’s ketone could enable similar supramolecular architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
